N-(5-methylpyridin-2-yl)prop-2-enamide
Overview
Description
“N-(5-methylpyridin-2-yl)prop-2-enamide” is a chemical compound with the molecular formula C9H10N2O . It is a novel building block used in research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-step N-dehydrogenation of amides to enamides has been reported, which employs the combination of LiHMDS and triflic anhydride . Another study reported the Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .Molecular Structure Analysis
The molecular structure of “N-(5-methylpyridin-2-yl)prop-2-enamide” can be represented by the InChI code1S/C9H10N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h3-6H,1H2,2H3,(H,10,11,12)
. The molecular weight of the compound is 162.19 .
Scientific Research Applications
Anti-fibrosis Drug Potential
N-(5-methylpyridin-2-yl)prop-2-enamide has been researched as a novel ALK5 inhibitor with potential applications as an anti-fibrotic drug. A study investigated its pharmacokinetics and metabolism, focusing on its effects on renal and hepatic fibrosis and metastatic breast cancer. The study found that it exhibited high bioavailability and permeability, with significant distribution into liver, kidneys, and lungs (Kim et al., 2008).
Potential PET Agent for Neuroinflammation Imaging
Research has been conducted on derivatives of N-(5-methylpyridin-2-yl)prop-2-enamide for potential use in Positron Emission Tomography (PET) imaging, specifically for imaging the IRAK4 enzyme in neuroinflammation. The synthesis process and the resulting compound showed promising properties for this application (Wang et al., 2018).
Antibacterial Properties
A derivative of N-(5-methylpyridin-2-yl)prop-2-enamide, 2-methyl-N-((4-methylpyridin-2-yl)carbamothiol)benzamide, was synthesized and showed antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Anion Binding Studies
Isophthalamide derivatives related to N-(5-methylpyridin-2-yl)prop-2-enamide have been synthesized for potential studies as anion receptors, particularly for chromate anions. The structural elucidation of these compounds was accomplished using various spectroscopic techniques (Kadir et al., 2019).
Fungicidal Activities
Exocyclic enamides, including derivatives of N-(5-methylpyridin-2-yl)prop-2-enamide, have been synthesized and evaluated for their in vitro fungicidal activities. Certain compounds exhibited significant activity against pathogens like P. oryzae (Tian et al., 2015).
Anticonvulsant Activity
Some derivatives of N-(5-methylpyridin-2-yl)prop-2-enamide have been synthesized and tested for their anticonvulsant activity in rodent models. The studies demonstrated the potential of these compounds for treating seizures and highlighted the importance of specific structural features for their anticonvulsant properties (Gunia-Krzyżak et al., 2017).
Negative Allosteric Modulator Synthesis
Research has been conducted on the synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, a compound structurally related to N-(5-methylpyridin-2-yl)prop-2-enamide. It was developed as a negative allosteric modulator for the mGlu5 receptor, potentially useful for treating depression (David et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-(5-methylpyridin-2-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h3-6H,1H2,2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLGCVWAIPLCRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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